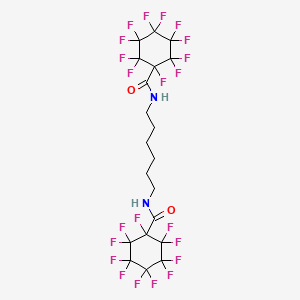![molecular formula C23H20Cl2N2O2S B15018098 N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B15018098.png)
N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound characterized by its unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves a multi-step process. One common synthetic route includes the condensation of 4-[(4-chlorophenyl)methoxy]benzaldehyde with 2-{[(3-chlorophenyl)methyl]sulfanyl}acetohydrazide under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature, pH, and reaction time to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- Other hydrazide derivatives with similar structural features.
Uniqueness
N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features differentiate it from other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C23H20Cl2N2O2S |
|---|---|
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C23H20Cl2N2O2S/c24-20-8-4-18(5-9-20)14-29-22-10-6-17(7-11-22)13-26-27-23(28)16-30-15-19-2-1-3-21(25)12-19/h1-13H,14-16H2,(H,27,28)/b26-13+ |
Clave InChI |
VGQBFFLZRNHNCD-LGJNPRDNSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)CSCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC(=CC(=C1)Cl)CSCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-methoxyphenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine](/img/structure/B15018018.png)

![N-(3,4-Dichlorophenyl)-2-{N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide](/img/structure/B15018042.png)
![2-amino-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B15018048.png)
![2-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15018051.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-ethylbenzamide](/img/structure/B15018062.png)

![2-[(3-bromobenzyl)oxy]-N'-[(E)-(4-iodophenyl)methylidene]benzohydrazide](/img/structure/B15018077.png)
![2-(3-chlorophenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15018087.png)
![N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B15018094.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B15018106.png)
![N-(4-Chloro-2-methylphenyl)-1-{N'-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamide](/img/structure/B15018109.png)
![4-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B15018112.png)
![N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B15018113.png)
